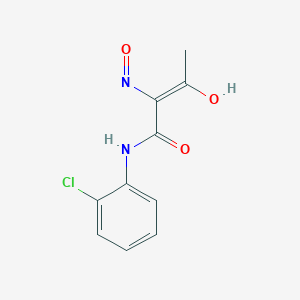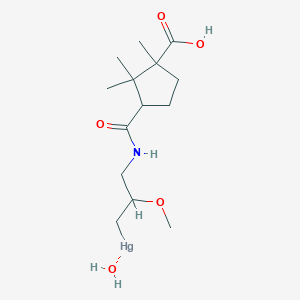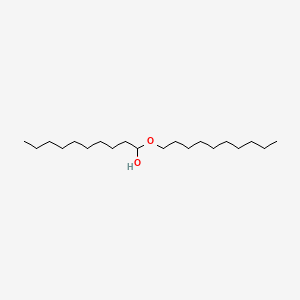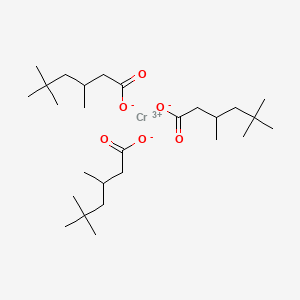![molecular formula C21H24N2O4S B13802384 2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a hexyloxy group, a benzoyl group, and a thioxomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps. One common method starts with the preparation of the 4-(Hexyloxy)benzoyl chloride, which is then reacted with thiosemicarbazide to form the intermediate compound. This intermediate is further reacted with 2-aminobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Known for its pharmacological activities.
2-Aminopyrimidine: Used in antitrypanosomal and antiplasmodial research.
2-Aminothiazole: Associated with various biological activities, including anticancer and antimicrobial effects.
Uniqueness
2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hexyloxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Propiedades
Fórmula molecular |
C21H24N2O4S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-[(4-hexoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H24N2O4S/c1-2-3-4-7-14-27-16-12-10-15(11-13-16)19(24)23-21(28)22-18-9-6-5-8-17(18)20(25)26/h5-6,8-13H,2-4,7,14H2,1H3,(H,25,26)(H2,22,23,24,28) |
Clave InChI |
ODNFKZGAPNSCNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)






![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)

![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
